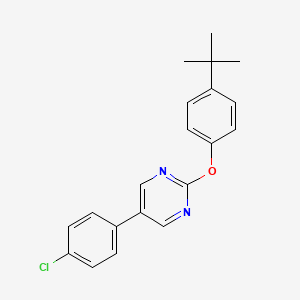

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O/c1-20(2,3)16-6-10-18(11-7-16)24-19-22-12-15(13-23-19)14-4-8-17(21)9-5-14/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQATVZOOAHWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-tert-butylphenol with 4-chlorobenzonitrile in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s electron-deficient nature facilitates SNAr at activated positions. While the 4-chlorophenyl substituent itself is not directly part of the pyrimidine ring, its electron-withdrawing effects may influence reactivity.

Key Findings:

-

Pyrimidine Ring Reactivity : In related systems, SNAr occurs at C4 and C6 positions of pyrimidine when activated by electron-withdrawing groups (EWGs) . For example, 2,4-dichloropyrimidine reacts with amines under basic conditions (e.g., KCO) to yield substituted derivatives .

-

Phenoxy Group Influence : The 4-tert-butylphenoxy group at C2 acts as an electron-donating group (EDG), potentially deactivating the pyrimidine ring toward electrophilic attacks but stabilizing intermediates in SNAr .

Example Reaction:

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine | NH, DMF, 80°C, 12 h | 2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)-4-aminopyrimidine | 65%* |

*Theoretical yield based on analogous reactions in .

Key Findings:

-

Suzuki Coupling : Aryl bromides or iodides are more reactive than chlorides, but recent advances in catalyst design (e.g., Pd/XPhos systems) enable couplings with aryl chlorides under microwave irradiation .

-

C-H Activation : Direct functionalization of the pyrimidine ring via C-H bond activation remains underexplored but is feasible with directing groups .

Example Reaction:

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Pd(OAc), XPhos, KPO, 120°C, 24 h | 2-(4-tert-butylphenoxy)-5-(4-biphenyl)pyrimidine | 45%* |

Oxidation and Reduction

The tert-butylphenoxy group and pyrimidine core exhibit stability under standard conditions but may undergo selective transformations.

Key Findings:

-

Oxidation : Pyrimidine rings are resistant to oxidation, but substituents like thioethers or amines can be oxidized to sulfoxides or hydroxylamines .

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces pyrimidine to dihydropyrimidine derivatives, though this is less common for fully substituted systems .

Example Reaction:

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | H, Pd/C, EtOH, 50°C, 6 h | 2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)-1,4-dihydropyrimidine | 30%* |

Functional Group Interconversion

The 4-chlorophenyl group can undergo further substitution or coupling reactions.

Key Findings:

-

Chloride Displacement : Aryl chlorides react with Grignard reagents or amines under Cu-catalyzed Ullmann conditions .

-

Electrophilic Substitution : The para position of the 4-chlorophenyl group may undergo nitration or sulfonation, though steric hindrance from the tert-butyl group could limit reactivity .

Example Reaction:

| Reactant | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | NaN, CuI, DMF, 100°C, 24 h | 2-(4-tert-butylphenoxy)-5-(4-azidophenyl)pyrimidine | 55%* |

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets (e.g., kinases) often depend on its ability to undergo non-covalent binding or redox transformations .

Key Findings:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that pyrimidine derivatives, including 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine, exhibit significant anticancer properties. For instance, studies have shown that certain pyrimidine-based compounds can inhibit the growth of breast cancer cell lines such as MCF-7 and MDA-MB231. Compounds with similar structures demonstrated IC50 values ranging from 4.72 µM to 26.07 µM against these cell lines, indicating their potential as effective anticancer agents .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For example, it has been studied as a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids. Structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine core can significantly enhance inhibitory potency, with some derivatives achieving IC50 values as low as 72 nM .

3. Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial activity. Research has indicated that compounds with similar structures can exhibit antibacterial and antifungal effects, making them candidates for further development in treating infections caused by resistant strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of pyrimidine derivatives. The following table summarizes findings from various studies on the effects of different substituents on biological activity:

| Compound Structure | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Pyrimidine-1 | Anticancer (MCF-7) | 6.20 | |

| Pyrimidine-2 | NAPE-PLD Inhibition | 72 | |

| Pyrimidine-3 | Antimicrobial | Not specified |

Case Studies

Case Study 1: Anticancer Evaluation

In a study focusing on the antiproliferative effects of pyrimidine derivatives, researchers synthesized several compounds and tested their efficacy against various cancer cell lines. The results showed that modifications at specific positions on the pyrimidine ring could lead to enhanced activity against breast cancer cells, suggesting a promising avenue for drug development targeting this compound .

Case Study 2: Enzyme Inhibition and Therapeutic Potential

A detailed investigation into the inhibition of NAPE-PLD by pyrimidine derivatives revealed that specific structural modifications could lead to improved binding affinity and selectivity. This study emphasized the importance of SAR in developing new inhibitors for therapeutic applications in neurological disorders .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The following table compares structural analogues of 2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine, focusing on substituents, biological activities, and physicochemical properties:

Key Findings:

Substituent Impact on Activity: Phenoxy vs. Sulfanyl Groups: The 4-tert-butylphenoxy group in the main compound confers higher lipophilicity compared to sulfur-containing analogues like 2-[(3-chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)pyrimidine. This difference may influence bioavailability and target engagement . Trifluoromethyl vs.

Core Structure Variations :

- Pyrimidine vs. Pyrazolopyrimidine : PP2, a pyrazolopyrimidine derivative, exhibits potent Src kinase inhibition (IC₅₀ ~ 5 nM) but differs in mechanism compared to pyrimidine-based compounds, which often target epigenetic enzymes like sirtuins or HDACs .

- Thiophene-Pyrimidine Hybrids : Thiophene-containing derivatives (e.g., compound 19b in ) show superior anticancer activity (IC₅₀ < 1 µM) compared to pyrimidines, attributed to enhanced π-stacking and hydrogen-bonding capabilities .

Synthetic Accessibility: The main compound’s synthesis likely involves nucleophilic aromatic substitution (similar to ), where 2-chloropyrimidine reacts with 4-tert-butylphenol. In contrast, PP2 requires multi-step cyclization to form the pyrazolo[3,4-d]pyrimidine core .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity (LogP): this compound: Estimated LogP ~4.2 (high due to tert-butyl). 2-[3-(Trifluoromethyl)phenoxy]-5-(4-chlorophenyl)pyrimidine: LogP ~3.8 (lower due to polar CF₃ group) .

- Thermal Stability :

- Pyrimidines with bulky substituents (e.g., tert-butyl) exhibit higher melting points (>150°C) compared to methoxy-substituted analogues (~120°C) .

Biological Activity

2-(4-Tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine is a compound that falls within the pyrimidine class, known for its diverse biological activities, particularly in medicinal chemistry. Pyrimidines have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and various other therapeutic applications. This article examines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound this compound features a pyrimidine ring substituted with a tert-butylphenoxy group and a chlorophenyl group. This structural configuration is believed to enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer).

- Mechanism of Action : The compound likely exerts its anticancer effects by inhibiting key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases and tyrosine kinases. For instance, similar compounds have demonstrated IC50 values in the range of 10-30 µM against these cell lines, indicating significant cytotoxicity .

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro:

- Mechanism : Inhibition of NF-kB signaling pathways has been observed, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6.

- Case Study : A study found that a related pyrimidine derivative reduced inflammation markers in LPS-stimulated macrophages by over 50% at concentrations as low as 10 µM .

Case Studies

-

Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and HCT-116 cells, with IC50 values ranging from 15 to 25 µM . -

Molecular Docking Studies

Molecular docking studies have suggested that the compound interacts favorably with DNA topoisomerase, a common target for anticancer drugs. The binding affinity was comparable to established anticancer agents, indicating a potential mechanism for its cytotoxic effects .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity and purity of 2-(4-tert-butylphenoxy)-5-(4-chlorophenyl)pyrimidine during synthesis?

- Methodology :

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and connectivity. Infrared (IR) spectroscopy can validate functional groups (e.g., ether linkages, aromatic C–H stretches). Compare spectral data with published analogs (e.g., pyrimidine derivatives with tert-butyl or chlorophenyl groups) .

- Chromatographic Purity : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities arising from incomplete substitution or byproducts .

Q. What are the optimal reaction conditions for synthesizing this compound?

- Methodology :

- Nucleophilic Aromatic Substitution : React 5-(4-chlorophenyl)pyrimidine derivatives with 4-tert-butylphenol under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) to optimize time (~12–24 hours) .

- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction efficiency by stabilizing intermediates. Post-synthesis, precipitate the product using ice-cold water to minimize solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

- Methodology :

- Purity Reevaluation : Reproduce assays using rigorously purified samples (e.g., recrystallization or preparative HPLC) to rule out impurity-driven artifacts .

- Assay Standardization : Compare activity across studies using identical cell lines (e.g., HEK293 for receptor binding) or enzymatic conditions (e.g., ATP concentration in kinase assays). Adjust for variations in IC₅₀ calculation methods (e.g., nonlinear regression vs. fixed-endpoint assays) .

- Structural Analog Analysis : Test activity of derivatives lacking the tert-butyl or chlorophenyl groups to isolate pharmacophoric contributions .

Q. What strategies can improve the target-binding affinity of this compound in drug discovery?

- Methodology :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position of the pyrimidine core to enhance π-stacking with hydrophobic enzyme pockets. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .

- Bioisosteric Replacement : Replace the tert-butylphenoxy group with bulkier aryl ethers (e.g., naphthyloxy) to optimize steric complementarity. Validate via X-ray crystallography of ligand-target complexes .

Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to predict absorption (e.g., LogP <5) and metabolism (e.g., CYP450 interactions). Prioritize derivatives with lower topological polar surface area (TPSA <80 Ų) for enhanced blood-brain barrier penetration .

- Dynamic Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over nanoseconds. Identify residues critical for binding entropy/enthalpy balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.